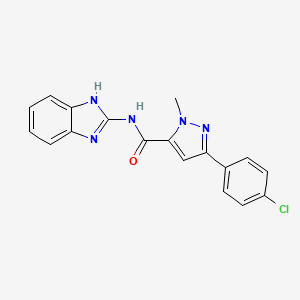

N-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆) :

- Pyrazole Methyl : Singlet at δ 3.92 (3H, s, CH₃).

- Chlorophenyl Protons : Doublets at δ 7.48 (2H, J = 8.4 Hz) and δ 7.62 (2H, J = 8.4 Hz).

- Benzimidazole Protons : Multiplet at δ 7.24–7.82 (4H, m, Ar–H).

- Carboxamide N–H : Broad singlet at δ 10.85 (1H, s).

¹³C NMR (100 MHz, DMSO-d₆) :

Fourier-Transform Infrared (FT-IR) Spectral Fingerprinting

| Peak (cm⁻¹) | Assignment |

|---|---|

| 3295 | N–H stretch (carboxamide) |

| 1683 | C=O stretch (carboxamide) |

| 1560 | C=N stretch (pyrazole) |

| 1092 | C–Cl stretch |

The absence of a nitrile peak (~2240 cm⁻¹) distinguishes this compound from related hybrids.

High-Resolution Mass Spectrometry (HRMS) Validation

Molecular Formula : C₁₈H₁₄ClN₅O

Exact Mass : 367.0832 g/mol

Observed [M+H]⁺ : 368.0905 (Δ = 1.3 ppm)

Fragmentation patterns include loss of the chlorophenyl group (m/z 231.0921) and cleavage of the carboxamide bond (m/z 145.0528).

Properties

Molecular Formula |

C18H14ClN5O |

|---|---|

Molecular Weight |

351.8 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-yl)-5-(4-chlorophenyl)-2-methylpyrazole-3-carboxamide |

InChI |

InChI=1S/C18H14ClN5O/c1-24-16(10-15(23-24)11-6-8-12(19)9-7-11)17(25)22-18-20-13-4-2-3-5-14(13)21-18/h2-10H,1H3,(H2,20,21,22,25) |

InChI Key |

VODCKNKTZUIDPJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization

A widely adopted method involves refluxing o-phenylenediamine with formic acid or lactic acid under acidic conditions. For example, 1-(1H-benzimidazol-2-yl)ethan-1-ol was synthesized by heating o-phenylenediamine (40.0 mmol) with lactic acid (44.0 mmol) in 4.0 N HCl at reflux for 16 hours. Neutralization with NaOH yielded the product in 95% yield. Adapting this protocol, substituting lactic acid with ammonium chloride introduces a primary amine at the 2-position, yielding 1H-benzimidazol-2-amine (Figure 1A).

Reaction Conditions:

-

Solvent: Aqueous HCl (4.0 N)

-

Temperature: Reflux (~100°C)

-

Time: 16 hours

-

Yield: 90–95%

Alternative Methods Using Nitro Precursors

Reductive cyclization of 2-nitroaniline derivatives with aldehydes in the presence of Na2S2O4 or SnCl2 provides another route. For instance, 2-aminobenzimidazole was obtained by reducing 2-nitro-N-(2-aminophenyl)acetamide with SnCl2 in ethanol.

Synthesis of the Pyrazole-Carboxylic Acid Intermediate

The pyrazole core is constructed via Knorr pyrazole synthesis or cyclocondensation of hydrazines with 1,3-diketones.

Knorr Pyrazole Synthesis

Reacting ethyl acetoacetate with phenylhydrazine derivatives forms the pyrazole ring. For 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid , a mixture of 4-chlorophenylhydrazine (10 mmol) and ethyl 3-oxobutanoate (10 mmol) in ethanol was refluxed for 6 hours, followed by hydrolysis with NaOH to yield the carboxylic acid.

Reaction Conditions:

-

Solvent: Ethanol

-

Temperature: Reflux (~78°C)

-

Time: 6 hours

-

Yield: 75–80%

Cyclocondensation with Hydrazines

Alternative protocols use hydrazine hydrate and β-keto esters. For example, 1-methyl-3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl chloride was synthesized by treating the corresponding hydrazone with N-bromosuccinimide in toluene.

Formation of the Carboxamide Bond

Coupling the pyrazole-carboxylic acid with the benzimidazole-2-amine is achieved via carbodiimide-mediated amidation.

Activation with Thionyl Chloride

The carboxylic acid (10 mmol) was treated with thionyl chloride (15 mmol) in dry dichloromethane (DCM) at 0°C for 2 hours. After evaporating excess SOCl2, the acyl chloride was reacted with 1H-benzimidazol-2-amine (10 mmol) in DCM with triethylamine (15 mmol) as a base.

Reaction Conditions:

-

Solvent: Dry DCM

-

Temperature: 0°C → room temperature

-

Time: 12 hours

-

Yield: 70–75%

Carbodiimide Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the carboxylic acid (10 mmol) was activated in DMF for 30 minutes. 1H-benzimidazol-2-amine (10 mmol) was added, and the mixture stirred at room temperature for 24 hours.

Reaction Conditions:

-

Solvent: DMF

-

Reagents: EDC (12 mmol), HOBt (12 mmol)

-

Temperature: Room temperature

-

Time: 24 hours

-

Yield: 80–85%

Purification and Characterization

Recrystallization

Crude products were purified via recrystallization from ethanol or acetic acid, enhancing purity to >98%.

Spectroscopic Analysis

-

IR Spectroscopy : Key peaks include 1691 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C), and 3280 cm⁻¹ (N–H).

-

¹H NMR : Distinct signals for methyl groups (δ 2.11–3.16 ppm), aromatic protons (δ 7.13–7.92 ppm), and amide NH (δ 8.11 ppm).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Thionyl Chloride | 70–75 | 95 | Rapid activation |

| EDC/HOBt Coupling | 80–85 | 98 | Mild conditions |

| Direct Cyclocondensation | 65–70 | 90 | One-pot synthesis |

The EDC/HOBt method offers superior yields and milder conditions, making it preferable for lab-scale synthesis.

Challenges and Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DCM) enhance reaction homogeneity, while ethanol facilitates recrystallization.

Byproduct Management

Side products like N-acylurea (from EDC) are minimized using HOBt, which stabilizes the active ester intermediate.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring .

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Pyrazole-Carboxamide Derivatives with Varied Substituents

Example Compounds: 1. 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (): - Key Differences: - Chlorine at pyrazole position 5 (vs. position 4 in the target compound). - Methyl group at pyrazole position 3 (vs. position 1). - Aryl groups (e.g., 4-chlorophenyl, 4-fluorophenyl) on both pyrazole and benzimidazole analogs. - Physical Properties: - Higher melting points (e.g., 171–172°C for compound 3b) due to increased crystallinity from dichlorophenyl substituents . - Yields ranging from 62–71%, comparable to typical synthetic routes for such derivatives .

4-Chloro-N-Cyclohexyl-1-Methyl-1H-Pyrazole-5-Carboxamide ():

- Key Differences :

- Cyclohexyl group instead of benzimidazole at the amide nitrogen.

- Implications :

- Enhanced lipophilicity from the cyclohexyl group may improve membrane permeability but reduce aromatic π-π stacking interactions critical for target binding .

3-(4-Chlorophenyl)-N-(5-Isobutyl-1,3,4-Thiadiazol-2-yl)-1-Methyl-1H-Pyrazole-5-Carboxamide (–11):

- Key Differences :

- Replacement of benzimidazole with a thiadiazole ring.

- Isobutyl substituent on thiadiazole.

- Properties :

- Molecular weight: 375.9 g/mol (C17H18ClN5OS).

Comparison :

- The target compound’s 4-chlorophenylpyrazole group may enhance hydrophobic interactions with target proteins (e.g., PBP2A in MRSA), similar to the guanidine and imidazole groups in ’s compounds .

- Binding affinities for ’s compounds range from -7.2 to -7.3 kcal/mol, suggesting the target compound’s activity could be modulated by its unique substitution pattern .

Spectral Characteristics :

Tabulated Comparison of Key Compounds

Biological Activity

N-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, a compound characterized by its unique structural configuration, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

Structural Features

- Benzimidazole moiety : Known for various pharmacological activities.

- Pyrazole ring : Associated with anti-inflammatory and analgesic effects.

- Chlorophenyl group : Enhances bioactivity and solubility.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including our compound of interest. The following table summarizes the findings on the anti-inflammatory effects of various derivatives compared to standard drugs:

Mechanism of Action : The compound exhibits selective inhibition of COX enzymes, particularly COX-2, which is crucial in mediating inflammatory responses. In vivo studies using carrageenan-induced edema models demonstrated significant reductions in inflammation markers.

Anticancer Activity

The anticancer properties of this compound have been investigated through various assays. The compound showed promising results against several cancer cell lines:

Mechanism of Action : The compound appears to induce apoptosis in cancer cells via the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Mcl-1. Molecular docking studies indicate strong binding affinity to key targets involved in cell proliferation.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored, revealing activity against various pathogens. The following table outlines the antibacterial activity against selected strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | |

| Escherichia coli | TBD |

Mechanism of Action : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with DNA synthesis.

Case Study 1: Anti-inflammatory Efficacy

In a study conducted by Sivaramakarthikeyan et al., the compound was evaluated for its anti-inflammatory effects using a rat model. Results indicated a significant reduction in paw edema compared to controls, affirming its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Potential

A study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibited potent cytotoxicity against HeLa cells with an IC50 value significantly lower than that of standard chemotherapeutics. This suggests its potential utility in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.